molecular formula C19H19F3N4O2S B2831674 1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1704574-92-4

1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2831674
CAS No.: 1704574-92-4
M. Wt: 424.44
InChI Key: FEAVDMQTCKUQFM-UHFFFAOYSA-N
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Description

1-[1-(Thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a piperazine derivative featuring two key substituents:

  • A 5-(trifluoromethyl)pyridin-2-yl group at the 4-position of the piperazine ring.
  • An azetidine-3-carbonyl moiety at the 1-position, further acylated with a thiophene-2-carbonyl group.

This structure combines a lipophilic trifluoromethylpyridine unit, known for enhancing metabolic stability, with a conformationally constrained azetidine-thiophene hybrid, which may influence target binding and pharmacokinetics.

Properties

IUPAC Name

[1-(thiophene-2-carbonyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2S/c20-19(21,22)14-3-4-16(23-10-14)24-5-7-25(8-6-24)17(27)13-11-26(12-13)18(28)15-2-1-9-29-15/h1-4,9-10,13H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAVDMQTCKUQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a carbonyl group and a trifluoromethyl-substituted pyridine ring.

    Azetidine Ring Formation: The azetidine ring is introduced through a cyclization reaction.

    Thiophene Ring Attachment: The thiophene ring is attached to the azetidine ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or fluorescent sensors.

Mechanism of Action

The mechanism of action of 1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below compares the target compound with structurally related piperazine derivatives:

Compound Name / ID Substituents Pharmacological Activity Key References
Target Compound Azetidine-thiophene-carbonyl; 5-CF₃-pyridin-2-yl Inferred CNS/Enzyme modulation
MK42 (RTC5) [] Thiophen-3-yl butanone; 5-CF₃-pyridin-2-yl Not explicitly stated (synthesis focus)
NCT-502 [] 5-CF₃-pyridin-2-yl; dimethylpyridinyl-thiourea hPHGDH inhibitor (anticancer candidate)
Compound 21 (RTB70) [] Thiophen-2-ylthio-propanone; 3-Cl-5-CF₃-pyridin-2-yl Serotonin receptor interaction (inferred)
1-Arylmethyl-4-[5-CF₃-pyridin-2-yl]piperazines [] Arylmethyl; 5-CF₃-pyridin-2-yl Insecticidal (novel mode of action)
CAS 303150-12-1 [] Thiazolyl-chlorophenyl; 3-Cl-5-CF₃-pyridin-2-yl Undisclosed (structural diversity example)

Key Observations

Trifluoromethylpyridine Motif :

  • The 5-CF₃-pyridin-2-yl group is a common feature across all compounds, enhancing lipophilicity and resistance to oxidative metabolism .
  • In NCT-502, this group contributes to phosphoglycerate dehydrogenase (hPHGDH) inhibition, a target in cancer therapy .

Heterocyclic Substituents: Thiophene (target compound, MK42, RTB70) and thiazole (CAS 303150-12-1) are electron-rich aromatic systems that facilitate π-π interactions with biological targets .

Biological Activity Trends :

  • Serotonergic Activity : Compounds like RTB70 and 1-arylmethyl derivatives () suggest trifluoromethylpyridinyl-piperazines interact with 5-HT receptors, though substituents dictate agonist/antagonist profiles .
  • Insecticidal vs. Human Targets : The 1-arylmethyl-4-[5-CF₃-pyridin-2-yl]piperazines () exhibit insecticidal activity, while NCT-502 targets human enzymes, highlighting structural nuances driving divergent applications .

Physicochemical Comparisons

Property Target Compound MK42 (RTC5) NCT-502
Molecular Weight ~480 g/mol (estimated) 434.45 g/mol 413.40 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) 3.8 2.9
Key Functional Groups Azetidine, thiophene Thiophene, ketone Thiourea, pyridine

Research Implications and Gaps

  • Insecticidal Potential: Structural parallels with 1-arylmethyl derivatives () suggest possible utility in pest control, though substitution patterns must be optimized for selectivity .
  • Synthetic Challenges : The azetidine-thiophene moiety may require specialized coupling conditions to avoid racemization or decomposition .

Biological Activity

1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, also known by its CAS number 1286699-03-3, is a synthetic organic compound classified as a piperazine derivative. This compound exhibits significant biological activity, particularly as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H20F3N3O2SC_{20}H_{20}F_{3}N_{3}O_{2}S with a molecular weight of 423.5 g/mol. Its structure includes thiophene and pyridine moieties, which contribute to its biological activity.

Property Value
CAS Number1286699-03-3
Molecular FormulaC20H20F3N3O2S
Molecular Weight423.5 g/mol
Biological TargetMonoacylglycerol lipase

This compound acts primarily as a reversible inhibitor of MAGL. By binding to the active site of the enzyme, it prevents the hydrolysis of 2-arachidonoylglycerol, leading to increased levels of this endocannabinoid. This mechanism enhances cannabinoid receptor activation, which has implications for pain management and mood disorders.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Pain and Inflammation : As a MAGL inhibitor, it is being investigated for its role in modulating pain and inflammatory responses.
  • Mood Disorders : The increase in endocannabinoid levels may also suggest potential applications in treating mood disorders due to enhanced receptor signaling.
  • Anti-Tubercular Activity : Although not directly related to this compound, research on similar piperazine derivatives has shown promising anti-tubercular effects, indicating that structural modifications can yield compounds with diverse biological activities .

Case Studies

In a study focusing on piperazine derivatives, compounds with similar structural features were evaluated for their inhibitory effects on various enzymes and receptors. The findings indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting that modifications to the core structure could enhance biological efficacy .

Example Data from Related Compounds

A comparative analysis of related piperazine derivatives revealed varying degrees of biological activity:

Compound IC50 (μM) Activity
Compound A1.35Anti-tubercular
Compound B40.32Moderate activity
1-[1-(thiophene-2-carbonyl)azetidine...]N/ASelective MAGL inhibitor

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Azetidine Ring : A cyclization reaction using β-amino alcohols.
  • Thiophene Moiety Introduction : Coupling reactions with thiophene derivatives.
  • Final Modifications : Methylation and methoxylation to achieve the desired structure.

Analytical techniques such as NMR and HPLC are employed to monitor synthesis progress and ensure product purity.

Q & A

Q. What are the standard synthetic routes for preparing 1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:

  • Step 1: Activation of thiophene-2-carboxylic acid using coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) to form the thiophene-2-carbonyl intermediate.
  • Step 2: Coupling the activated thiophene moiety to azetidine-3-carboxylic acid under anhydrous conditions (e.g., DMF as solvent, NEt₃ as base).
  • Step 3: Introduction of the 5-(trifluoromethyl)pyridin-2-yl group to the piperazine ring via nucleophilic substitution or Buchwald-Hartwig amination.
    Reaction optimization: Temperature (0–25°C), stoichiometry (1.2–1.5 eq of coupling agents), and purification via column chromatography or recrystallization are critical for yields >60% .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the azetidine and piperazine rings, and substituent positions (e.g., trifluoromethyl group on pyridine).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry (HRMS): Exact mass verification (e.g., calculated [M+H]⁺ = 468.15 g/mol).
  • Infrared (IR) Spectroscopy: Confirmation of carbonyl stretches (1680–1720 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • In vitro binding assays: Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine scaffold’s prevalence in CNS targets.
  • Cytotoxicity profiling: Use MTT assays on HEK-293 or HepG2 cell lines to assess IC₅₀ values.
  • Solubility and permeability: LogP determination via shake-flask method; PAMPA assay for blood-brain barrier penetration prediction .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for analogous piperazine-thiophene hybrids?

Methodological Answer: Discrepancies in yields (e.g., 40% vs. 70%) arise from:

  • Coupling reagent selection: TBTU vs. EDC/HOBt may alter activation efficiency.
  • Protection/deprotection strategies: Use of Boc-protected intermediates can minimize side reactions.
  • Workflow validation: Reproduce protocols from independent studies (e.g., vs. 18) under inert atmospheres to control moisture sensitivity .

Q. What strategies optimize regioselectivity during the acylation of azetidine-3-carboxylic acid?

Methodological Answer:

  • Steric control: Bulky bases (e.g., DIPEA) favor attack at the azetidine’s less hindered 3-position.
  • Temperature modulation: Lower temperatures (0–5°C) reduce epimerization.
  • Catalytic additives: DMAP (4-dimethylaminopyridine) accelerates acylation while suppressing side-product formation .

Q. How can computational methods clarify the compound’s conformational dynamics and target binding?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., with 5-HT₂A receptors) to identify stable binding poses.
  • Density Functional Theory (DFT): Calculate charge distribution on the trifluoromethylpyridine moiety to predict π-π stacking or hydrophobic interactions.
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon structural modifications (e.g., replacing thiophene with furan) .

Data Contradiction Analysis

3.1 Discrepancies in reported biological activity for structurally similar compounds:

  • Example: reports antimicrobial activity (MIC = 2 µg/mL) for a piperazine-oxadiazole hybrid, while notes weak activity (MIC >50 µg/mL) for a thiophene analog.
  • Resolution: Differences may stem from assay conditions (e.g., bacterial strain variability) or substituent effects (electron-withdrawing CF₃ vs. electron-donating CH₃). Validate using standardized CLSI protocols and isogenic bacterial strains .

3.2 Variability in synthetic yields for trifluoromethylpyridine coupling:

  • Example: achieves 72% yield using TBTU, while reports 55% with HATU.
  • Resolution: HATU’s higher reactivity may cause over-activation, leading to hydrolysis. Compare reaction monitoring via TLC at 30-minute intervals to identify optimal quenching times .

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